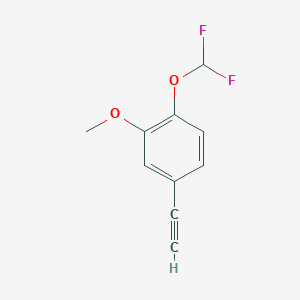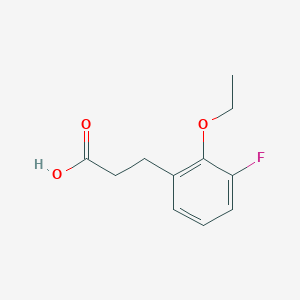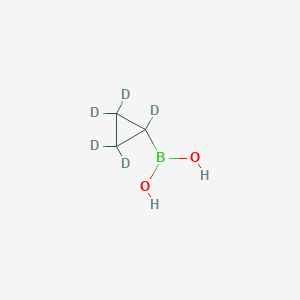![molecular formula C14H19BF2O3 B1485940 1-[2,6-ジフルオロ-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル]エタノール CAS No. 1858215-82-3](/img/structure/B1485940.png)
1-[2,6-ジフルオロ-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル]エタノール
説明
1-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol, also known as 1-difluoromethyl-2-phenylethanol, is a synthetic compound with potential applications in the field of medicine. It is an organofluorine compound, containing both carbon and fluorine atoms, and has a molecular weight of 246.27 g/mol. It is a colorless, volatile liquid with a boiling point of 113°C and a melting point of -33°C. This compound has been studied for its potential applications in the field of medicinal chemistry, as it has shown promise in a number of areas.
科学的研究の応用
ホウ素中性子捕捉療法
本化合物のようなボロン酸ピナコールエステルを含む化合物は、ホウ素中性子捕捉療法に広く用いられている 。これは、がんの治療のための非侵襲的な治療法である。 ホウ素化合物を腫瘍に蓄積させ、その後、腫瘍に中性子ビームを照射することで作用する .
薬物輸送ポリマー
これらの化合物は、フィードバック制御薬物輸送ポリマーの創出にも用いられる 。 これらのポリマーは、薬物の放出を制御することで、薬物送達の効率を高め、副作用を軽減することができる .
鈴木カップリング反応
本化合物の部分構造であるアリールボロン酸は、鈴木カップリング反応における重要な求核剤である 。 この反応は、有機化学で広く用いられている炭素-炭素結合形成反応の一種である .
ジアリール誘導体の合成
“1-[2,6-ジフルオロ-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル]エタノール”は、FLAPレギュレーターとして作用するジアリール誘導体の合成における重要な原料である 。 FLAP(5-リポキシゲナーゼ活性化タンパク質)は、中枢神経系に広く分布しているタンパク質であり、5-リポキシゲナーゼ酵素の活性化を調節する役割を担っている .
酵素阻害剤
本化合物のようなホウ酸化合物も、酵素阻害剤としてしばしば用いられる 。 これらは酵素に結合してその活性を低下させることができ、さまざまな疾患の治療に役立つ可能性がある .
特異的リガンド薬
これらの化合物は、特異的リガンド薬としても使用できる 。 これは、体内の特定の受容体に結合して反応を引き起こす薬であり、標的療法に役立つ可能性がある .
作用機序
Target of Action
Compounds with similar structures are often used in organic synthesis as reagents and catalysts .
Mode of Action
Compounds containing a boronic ester group, like this one, are known to participate in borylation reactions . In these reactions, the boronic ester group can form bonds with other molecules, leading to changes in their structure and function.
Biochemical Pathways
It’s known that boronic esters are often used in suzuki-miyaura cross-coupling reactions , which are important in the synthesis of various organic compounds.
Result of Action
The compound’s ability to participate in borylation reactions could potentially lead to the formation of new chemical bonds and the synthesis of new compounds .
Action Environment
The action, efficacy, and stability of 1-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For instance, the compound is typically stored at room temperature .
生化学分析
Biochemical Properties
1-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol plays a significant role in biochemical reactions, particularly in carbon-carbon coupling and carbon-hetero coupling reactions. It interacts with various enzymes and proteins, facilitating these reactions. The compound’s unique structure allows it to act as a nucleophile in Suzuki reactions, making it a valuable intermediate in organic synthesis . Additionally, its interaction with boron neutron capture therapy and feedback control drug transport polymers highlights its potential in cancer treatment .
Cellular Effects
The effects of 1-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are crucial for understanding its potential therapeutic applications and toxicity.
Molecular Mechanism
At the molecular level, 1-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with target proteins is essential for its biochemical activity . Understanding these interactions provides insights into its mechanism of action and potential therapeutic applications.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol over time are critical factors in laboratory settings. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, affecting its efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of 1-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses can lead to toxicity and adverse effects . Understanding the dosage-response relationship is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
1-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing cellular function and overall metabolism . Understanding these pathways is essential for elucidating the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of 1-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, affecting its activity and function . Understanding these mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 1-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
1-[2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BF2O3/c1-8(18)12-10(16)6-9(7-11(12)17)15-19-13(2,3)14(4,5)20-15/h6-8,18H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEBSBNGNLNXPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C(C)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




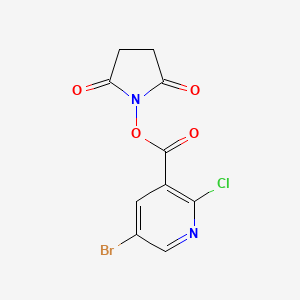
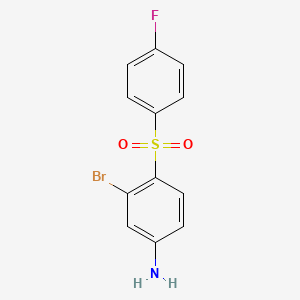


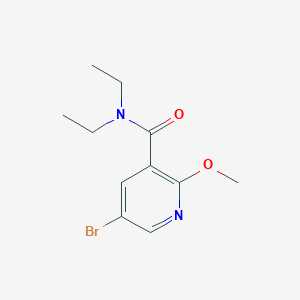

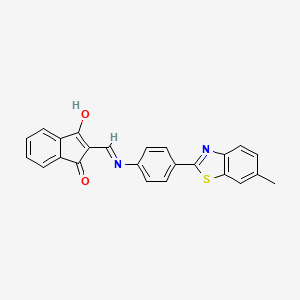


![1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethylamine hydrochloride](/img/structure/B1485874.png)
